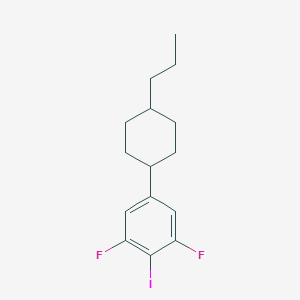

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is an organic compound with the molecular formula C15H19F2I It is characterized by the presence of two fluorine atoms, one iodine atom, and a trans-4-propylcyclohexyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene can be synthesized through a multi-step process starting from 1,3-difluorobenzene. The synthetic route typically involves the following steps:

Halogenation: Introduction of iodine into the benzene ring through electrophilic substitution using iodine and an oxidizing agent such as nitric acid.

Cyclohexylation: Attachment of the trans-4-propylcyclohexyl group to the benzene ring via Friedel-Crafts alkylation using a suitable alkylating agent and a Lewis acid catalyst like aluminum chloride.

Fluorination: Introduction of fluorine atoms into the benzene ring through nucleophilic substitution using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as solvent, and elevated temperatures.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like tetrahydrofuran (THF).

Major Products

Substitution: Formation of fluorinated derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of hydroquinones.

Coupling: Formation of biaryl compounds.

Applications De Recherche Scientifique

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1,3-difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways involving halogen bonding, hydrophobic interactions, and electronic effects of the fluorine and iodine atoms. These interactions can modulate the activity of biological molecules and influence cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Difluoro-2-iodobenzene: Lacks the trans-4-propylcyclohexyl group, making it less hydrophobic and less bulky.

1,3-Difluoro-2-bromo-5-(trans-4-propylcyclohexyl)benzene: Contains bromine instead of iodine, resulting in different reactivity and electronic properties.

1,3-Difluoro-2-chloro-5-(trans-4-propylcyclohexyl)benzene: Contains chlorine instead of iodine, affecting its chemical behavior and interactions.

Uniqueness

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene is unique due to the combination of fluorine and iodine atoms along with the trans-4-propylcyclohexyl group. This unique structure imparts specific chemical properties, such as increased hydrophobicity, steric hindrance, and electronic effects, making it valuable for specialized applications in research and industry.

Activité Biologique

1,3-Difluoro-2-iodo-5-(trans-4-propylcyclohexyl)benzene (CAS No. 144261-13-2) is a halogenated aromatic compound that has garnered attention in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₀F₂I

- Molecular Weight : 238.32 g/mol

- Structure : The compound features a benzene ring substituted with two fluorine atoms, one iodine atom, and a propylcyclohexyl group. This unique structure may influence its interaction with biological targets.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. In vitro assays indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, possibly due to its ability to disrupt bacterial cell membranes.

- Neuroprotective Effects : Research indicates that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. It appears to modulate oxidative stress responses and inhibit neuroinflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, promoting a balance that favors cell survival in certain contexts while inducing death in others.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer proliferation and microbial resistance.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various halogenated compounds, including this compound. The results demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM after 48 hours of exposure.

Study 2: Antimicrobial Efficacy

A separate investigation reported in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate effectiveness.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 12 µM | Journal of Medicinal Chemistry |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Antimicrobial Agents and Chemotherapy |

| Escherichia coli | 32 µg/mL | Antimicrobial Agents and Chemotherapy | |

| Neuroprotective | Neuroblastoma Cells | Not specified | Neuroscience Letters |

Propriétés

IUPAC Name |

1,3-difluoro-2-iodo-5-(4-propylcyclohexyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2I/c1-2-3-10-4-6-11(7-5-10)12-8-13(16)15(18)14(17)9-12/h8-11H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYYCSHUGCWURO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602247 |

Source

|

| Record name | 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149705-66-8 |

Source

|

| Record name | 1,3-Difluoro-2-iodo-5-(4-propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.